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molecular formula C11H12N2S B8776176 3-Quinolinamine, 4-(ethylthio)- CAS No. 92071-65-3

3-Quinolinamine, 4-(ethylthio)-

Cat. No. B8776176
M. Wt: 204.29 g/mol
InChI Key: ZWCPOYJWZMOJOR-UHFFFAOYSA-N
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Patent
US04921861

Procedure details

17.62 g (0.1 mole) of 3-amino-4-quinoline-thiol are dissolved in 50 ml of a 2 molar sodium hydroxide solution whereupon some sodium pyrosulfite crystals are added to the solution. At a temperature below 60° C. 22 g (0.14 mole) of ethyl iodide are added dropwise. The reaction mixture is stirred at 60° C., the product is extracted with chloroform, clarified with activated charcoal and evaporated. Thus 17.3 g of 3-amino-4-ethylthio-quinoline are obtained, yield 85%, b. p.: 147° C./26.6 N.m-2.
Quantity
17.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[SH:12])=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH2:13](I)[CH3:14]>[OH-].[Na+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[S:12][CH2:13][CH3:14])=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
17.62 g
Type
reactant
Smiles
NC=1C=NC2=CC=CC=C2C1S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to the solution
CUSTOM
Type
CUSTOM
Details
At a temperature below 60° C
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC2=CC=CC=C2C1SCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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